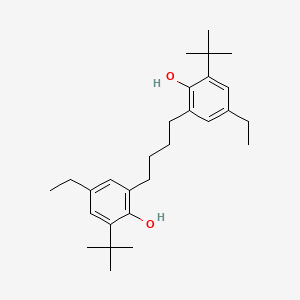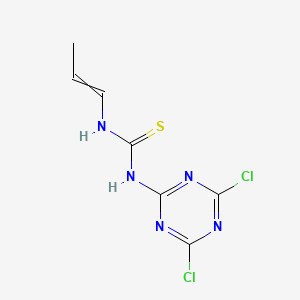
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N'-prop-1-en-1-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, along with the dichloro and thiourea groups, imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea typically involves the reaction of cyanuric chloride with appropriate amines and thiourea derivatives. One common method involves the following steps:
Reaction of Cyanuric Chloride with Amine: Cyanuric chloride is reacted with an amine (such as propenylamine) in the presence of a base like sodium carbonate. This reaction is usually carried out in a solvent like dioxane or acetone at low temperatures (0-5°C) to form the intermediate.
Addition of Thiourea: The intermediate is then reacted with thiourea to form the final product. This step is typically carried out at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiourea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Hydrolysis: Corresponding amines and thiourea derivatives.
科学的研究の応用
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
作用機序
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor for many triazine derivatives.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-methylthiourea: Similar structure but with a methyl group instead of a propenyl group.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-phenylthiourea: Contains a phenyl group instead of a propenyl group.
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This compound exhibits a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
CAS番号 |
62748-59-8 |
|---|---|
分子式 |
C7H7Cl2N5S |
分子量 |
264.13 g/mol |
IUPAC名 |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3-prop-1-enylthiourea |
InChI |
InChI=1S/C7H7Cl2N5S/c1-2-3-10-7(15)14-6-12-4(8)11-5(9)13-6/h2-3H,1H3,(H2,10,11,12,13,14,15) |
InChIキー |
FJVDYRGURDREKB-UHFFFAOYSA-N |
正規SMILES |
CC=CNC(=S)NC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


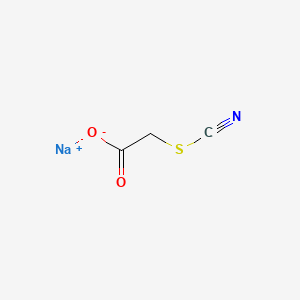

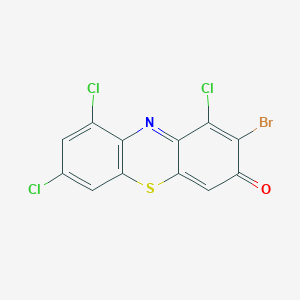
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)



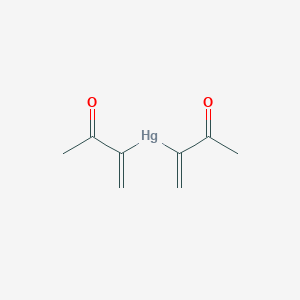
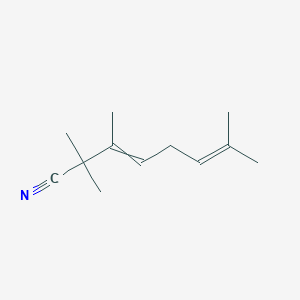

![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

